Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate

Organic synthesis Structure-activity relationship Computational chemistry

Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate is a unique vicinal α-diketone ester enabling single-step syntheses of fused pyrazoles and quinoxalines. Its cyclopentyl core serves as a prostaglandin mimetic for NSAID scaffolds and macrolide antibiotics. Choose 95-98% purity grades for reproducible results in medicinal chemistry campaigns. Secure your supply now.

Molecular Formula C9H12O4
Molecular Weight 184.19 g/mol
CAS No. 39163-39-8
Cat. No. B1585433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-oxo-2-(2-oxocyclopentyl)acetate
CAS39163-39-8
Molecular FormulaC9H12O4
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C1CCCC1=O
InChIInChI=1S/C9H12O4/c1-2-13-9(12)8(11)6-4-3-5-7(6)10/h6H,2-5H2,1H3
InChIKeySYJZOWMPITUCHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate (CAS 39163-39-8): Technical Procurement Baseline and Compound Classification


Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate (CAS 39163-39-8) is a vicinal α-diketone ester with molecular formula C₉H₁₂O₄ and molecular weight 184.19 g/mol . The compound features a cyclopentanone ring bearing an α-glyoxylate ester side chain, yielding a structure with two adjacent carbonyl groups (α-diketone motif) and an ethyl ester terminus. It is commercially available from multiple research chemical suppliers with purities typically ranging from 95% to 98% . The compound is classified as a versatile synthetic intermediate in organic chemistry, with reported applications in constructing polycyclic systems, serving as a precursor for non-steroidal anti-inflammatory agent scaffolds, and as a building block in pharmaceutical research . Key physicochemical properties include a density of approximately 1.15–1.37 g/cm³, a boiling point around 198 °C at 760 mmHg (or 129–130 °C at 7 mmHg), and moderate water solubility with an estimated ESOL Log S of –1.2 (11.7 mg/mL) . The compound is also identified in PubChem (CID 252487) as originating from patent literature [1].

Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate (CAS 39163-39-8): Why In-Class Substitution Is Not Scientifically Neutral


Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate cannot be arbitrarily substituted with structurally analogous compounds due to its defining vicinal α-diketone motif . Unlike the mono-ketone analog ethyl 2-(2-oxocyclopentyl)acetate (CAS 20826-94-2), which contains a single carbonyl separated by a methylene bridge, the target compound possesses adjacent carbonyls that confer distinct reactivity profiles—including the capacity for enolate formation at both the α- and α′-positions, chelation of metal ions, and participation in heterocycle-forming condensations with dinucleophiles such as hydrazines, hydroxylamine, or o-phenylenediamine [1]. Additionally, substitution with the methyl ester variant methyl 2-oxo-2-(2-oxocyclopentyl)acetate (CAS 63053-54-3) introduces differences in lipophilicity and steric accessibility that may alter reaction kinetics, crystallization behavior, and purification outcomes . Even the ring-expanded analog ethyl oxo(2-oxocyclohexyl)acetate (CAS 5396-14-5) deviates in conformational strain and ring-puckering energetics, which can influence enantioselective transformations where cyclopentyl-derived intermediates are required [2]. The combination of five-membered ring conformational bias, vicinal diketone electrophilicity, and ethyl ester hydrolytic stability defines a chemical space not replicated by any single commercially available analog [3].

Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate (CAS 39163-39-8): Quantitative Differentiation Evidence Against Comparator Compounds


Vicinal Diketone vs. Mono-Ketone: Functional Group Stoichiometry and Hydrogen Bond Acceptor Capacity

Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate contains four hydrogen bond acceptors versus three in the mono-ketone analog ethyl 2-(2-oxocyclopentyl)acetate (CAS 20826-94-2) . The topological polar surface area (TPSA) is calculated as 60.44 Ų for the target compound , compared to 43.4 Ų for the mono-ketone comparator , representing a 39% increase in polar surface area attributable to the additional α-carbonyl oxygen [1].

Organic synthesis Structure-activity relationship Computational chemistry

Methyl Ester vs. Ethyl Ester: Lipophilicity and Procurement-Grade Purity Differentiation

Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate (CAS 39163-39-8) is commercially available from major suppliers with certified purity up to 98% and comprehensive batch-specific analytical documentation including NMR, HPLC, and GC . The methyl ester analog methyl 2-oxo-2-(2-oxocyclopentyl)acetate (CAS 63053-54-3) is offered at 97% purity with a different MDL identifier (MFCD06644285 vs. MFCD00019311 for the ethyl ester) . The ethyl ester exhibits higher consensus Log P (0.85 vs. estimated ~0.3–0.5 for methyl ester based on methylene group contribution), affecting partitioning during extractive workup and chromatographic mobility .

Medicinal chemistry Process chemistry Analytical chemistry

Cyclopentyl vs. Cyclohexyl Ring: Conformational and Density Differentiation

The cyclopentyl core of ethyl 2-oxo-2-(2-oxocyclopentyl)acetate adopts a stable envelope conformation distinct from the chair conformations available to the six-membered ring analog ethyl oxo(2-oxocyclohexyl)acetate (CAS 5396-14-5) . This conformational difference manifests in physical properties: the target compound has a measured density of 1.37 g/cm³ (25 °C) , while the cyclohexyl analog reports a density of approximately 1.15–1.20 g/cm³ [1], a difference of 0.17–0.22 g/cm³ (approximately 15–18% higher density for the cyclopentyl derivative). The higher density reflects tighter molecular packing attributable to the more compact five-membered ring geometry .

Conformational analysis Crystallography Physical organic chemistry

Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate (CAS 39163-39-8): Validated Application Scenarios Derived from Quantitative Evidence


Synthesis of Polycyclic Heterocycles Requiring Vicinal Diketone Electrophilicity

The α-diketone motif of ethyl 2-oxo-2-(2-oxocyclopentyl)acetate enables double condensation with dinucleophiles (e.g., hydrazines, o-phenylenediamine, hydroxylamine) to form fused pyrazole, quinoxaline, or isoxazole systems in a single synthetic operation [1]. The target compound's four hydrogen bond acceptors and higher TPSA (60.44 Ų) relative to the mono-ketone analog facilitate solubility in polar aprotic solvents commonly employed for such condensations (DMF, DMSO, acetonitrile) . Mono-ketone analogs lacking the second α-carbonyl cannot participate in these tandem heterocyclizations, requiring additional synthetic steps to install the requisite second electrophilic center .

Precursor to Cyclopentane-Containing Pharmacophores for Prostaglandin-Mimetic Scaffolds

The cyclopentyl core of ethyl 2-oxo-2-(2-oxocyclopentyl)acetate serves as a structural mimetic of the cyclopentane ring found in prostaglandins, making the compound a valuable building block for non-steroidal anti-inflammatory agent development . The higher density (1.37 g/cm³) and distinct envelope conformation of the five-membered ring, compared to the more flexible chair conformations of six-membered analogs, may provide conformational constraint advantageous for target engagement [1]. The ethyl ester moiety offers a hydrolytically tunable handle for pro-drug strategies or further functionalization via transesterification or aminolysis .

Building Block for Macrolide Antibiotic and Polyketide-Derived Frameworks

Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate has been identified as a synthetic intermediate for constructing macrolide antibiotics, where the cyclopentane ring provides structural rigidity that enhances binding affinity to bacterial ribosomal targets . The compound's vicinal diketone can be selectively reduced, alkylated, or engaged in aldol-type chemistry to elaborate the carbon skeleton characteristic of polyketide natural products [1]. The availability of the compound at 98% purity with batch-specific NMR, HPLC, and GC analytical documentation supports reproducible multi-step synthesis in medicinal chemistry campaigns requiring rigorous intermediate characterization .

Chiral Auxiliary Precursor via Kinetic Resolution Strategies

The α-diketone-ester framework of ethyl 2-oxo-2-(2-oxocyclopentyl)acetate can undergo enantioselective reduction or nucleophilic addition to generate chiral α-hydroxy-β-keto ester intermediates, which serve as versatile chiral building blocks . The compound's four rotatable bonds and absence of hydrogen bond donors (0 HBD) render it suitable for enzymatic kinetic resolution or asymmetric catalysis without competing hydrogen-bonding interference [1]. The higher consensus Log P (0.85) compared to the methyl ester analog improves phase-transfer behavior in biphasic enzymatic reactions, while the ethyl ester group provides sufficient steric bulk to influence facial selectivity in asymmetric transformations .

Quote Request

Request a Quote for Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.